CID 74222901
CAS No.:
VCID: VC19813568
Molecular Formula: C20H30Cl4Rh2
Molecular Weight: 618.1 g/mol
* For research use only. Not for human or veterinary use.

Description |
CID 74222901 refers to the chemical compound tert-Butyl (2S,4S)-2-(aminooxymethyl)-4-methylpyrrolidine-1-carboxylate. This compound belongs to the class of pyrrolidines and is characterized by its unique structural features, including a tert-butyl ester group, an aminooxy group, and a methyl group attached to a pyrrolidine ring. Due to its distinct reactivity and potential biological activity, it is of interest in various fields of scientific research. Synthetic Routes and Reaction ConditionsThe synthesis of tert-Butyl (2S,4S)-2-(aminooxymethyl)-4-methylpyrrolidine-1-carboxylate typically involves several key steps:
Industrial production may utilize continuous flow reactors to enhance efficiency and yield. Chemical Reactions AnalysisThis compound can undergo various chemical reactions:
Scientific Research ApplicationsTert-Butyl (2S,4S)-2-(aminooxymethyl)-4-methylpyrrolidine-1-carboxylate has several applications in scientific research:
Mechanism of ActionThe mechanism of action involves the interaction of the aminooxy group with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or altering protein function. The tert-butyl ester group may enhance stability and bioavailability. Comparison with Similar CompoundsSimilar compounds include tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate and tert-Butyl (2S,4S)-2-(methoxymethyl)-4-methyl-pyrrolidine-1-carboxylate, which differ by having a hydroxyl or methoxy group instead of an aminooxy group. The presence of the aminooxy group in CID 74222901 imparts unique reactivity and biological activity compared to its analogs.
|
||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | CID 74222901 | ||||||||||||||||||
Molecular Formula | C20H30Cl4Rh2 | ||||||||||||||||||
Molecular Weight | 618.1 g/mol | ||||||||||||||||||
Standard InChI | InChI=1S/2C10H15.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q;;;;;;2*+2/p-4 | ||||||||||||||||||
Standard InChIKey | QNIVKTTWBMFSBR-UHFFFAOYSA-J | ||||||||||||||||||
Canonical SMILES | CC1=C([C](C(=C1C)C)C)C.CC1=C([C](C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Rh+2].[Rh+2] | ||||||||||||||||||
PubChem Compound | 74222901 | ||||||||||||||||||
Last Modified | Aug 11 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume